3-(3-Carboxyphenyl)-4-chlorobenzoic acid
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Overview
Description
3-(3-Carboxyphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxyphenyl)-4-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with a carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and carboxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxyl group may be further oxidized to form more complex carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde, depending on the reagents and conditions used.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic anhydrides or more complex acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(3-Carboxyphenyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of polymers, dyes, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(3-Carboxyphenyl)-4-chlorobenzoic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: This compound has a similar structure but includes a pyridine ring, which can enhance its coordination properties with metals.
3-Carboxyphenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki coupling reactions and as a sensor for diols.
Uniqueness: 3-(3-Carboxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the benzene ring. This combination allows for diverse chemical reactivity and the formation of various derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
3-(3-carboxyphenyl)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWSKZCUQYEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689906 |
Source
|
Record name | 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-74-9 |
Source
|
Record name | 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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